

Spectroscopic Data of (S)-3-Methylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: (S)-3-methylcyclohexanone

Cat. No.: B3050304

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This guide provides a detailed overview of the spectroscopic data for **(S)-3-methylcyclohexanone**, a chiral cyclic ketone of interest in organic synthesis and fragrance chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-3-methylcyclohexanone**, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data.

Table 1: ^1H NMR Spectroscopic Data for 3-Methylcyclohexanone

Assignment	Chemical Shift (δ) in ppm
A	2.37
B	2.34
C	2.247
D	2.05
E	2.00
F	1.91
G	1.86
J	1.667
K	1.350
L	1.026

Note: Data obtained from a 399.65 MHz spectrum in CDCl_3 . The specific assignment of each proton to a particular signal requires further 2D NMR analysis, but the protons alpha to the carbonyl group are expected to be in the 2.0-2.5 ppm range.[1][2]

Table 2: ^{13}C NMR Spectroscopic Data for 3-Methylcyclohexanone

Carbon Atom	Chemical Shift (δ) in ppm
C=O	~211
CH	-
CH_2	-
CH_3	-

Note: The carbonyl carbon (C=O) of cyclohexanones typically appears around 211 ppm.[3][4] [5] The remaining signals for the methyl, methine, and methylene carbons would require a specific spectrum for precise assignment.

Table 3: Infrared (IR) Spectroscopy Data for 3-Methylcyclohexanone

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C=O	Stretch	~1715	Strong
C-H (sp ³)	Stretch	~2850-2960	Medium-Strong

Note: The most characteristic peak is the strong carbonyl (C=O) stretch around 1715 cm⁻¹, typical for a saturated six-membered cyclic ketone.[2][3][6]

Table 4: Mass Spectrometry (MS) Data for 3-Methylcyclohexanone

m/z	Relative Intensity (%)	Possible Fragment
112	29.8	[M] ⁺ (Molecular Ion)
97	10.5	[M - CH ₃] ⁺
69	100.0	Alpha-cleavage product
56	44.2	-
42	26.6	-
41	42.2	-
39	19.5	-

Note: The mass spectrum is characterized by a molecular ion peak at m/z 112. The base peak at m/z 69 is likely due to alpha-cleavage, a common fragmentation pattern for ketones.[5][7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of **(S)-3-methylcyclohexanone** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[9] The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity and sharp signals.[9]
- Data Acquisition:
 - ^1H NMR: A standard proton pulse sequence is used to acquire the spectrum. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[9]
 - ^{13}C NMR: A standard carbon pulse sequence with proton decoupling is used. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[9]
- Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, and the chemical shift axis is calibrated using the TMS signal at 0 ppm.[9]

2.2 Infrared (IR) Spectroscopy

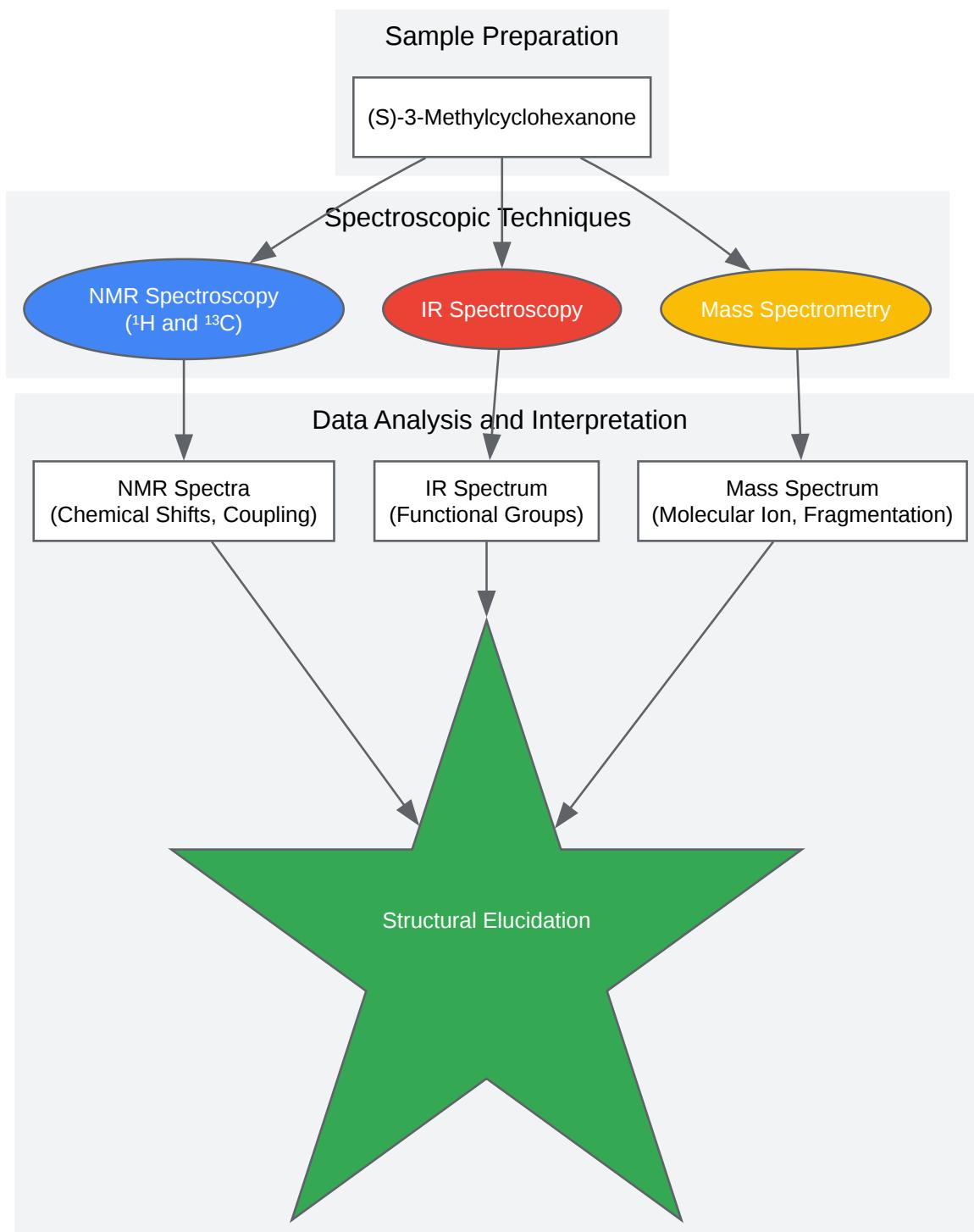
- Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of **(S)-3-methylcyclohexanone** between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: A background spectrum of the clean salt plates is recorded.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is typically acquired over a range of $4000\text{-}400\text{ cm}^{-1}$. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[9]
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds like ketones. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each fragment at a specific m/z value, generating the mass spectrum. Common fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement.[\[5\]](#)[\[8\]](#)[\[10\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(S)-3-methylcyclohexanone**.



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Caption: Workflow for Spectroscopic Analysis.

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